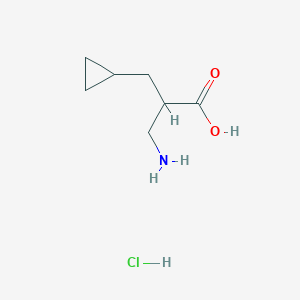![molecular formula C13H12FN3O2S B2922138 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034306-23-3](/img/structure/B2922138.png)
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic organic molecule featuring both fluorine and thiadiazole groups. This unique structure makes it interesting for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves a multi-step organic reaction sequence. The initial step often includes the formation of the oxazepine ring through cyclization reactions under controlled conditions. Further modifications introduce the thiadiazole and fluorine groups, with each step carefully optimized to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow chemistry to manage reactions more efficiently. This includes automated reagent addition, precise temperature control, and real-time monitoring, ensuring consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, to form sulfoxides or sulfones.
Reduction: It can also be reduced, mainly targeting the oxazepine ring, altering its functional properties.
Substitution: Halogenation or nitration reactions can occur at specific positions on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Altered oxazepine derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound has a broad range of applications:
In Chemistry: Used as an intermediate in the synthesis of more complex molecules.
In Biology: Acts as a bioactive molecule in various biochemical assays.
In Medicine:
In Industry: Used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibits key pathways involved in disease processes, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone stands out due to its unique combination of fluorine and thiadiazole groups.
Similar Compounds: Benzoxazepines, thiazolidinones, and other fluorinated heterocycles.
Uniqueness: Enhanced biological activity, improved chemical stability, and diverse reactivity patterns.
Let me know if there are any specific details or adjustments you'd like to make!
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-8-12(20-16-15-8)13(18)17-4-5-19-11-3-2-10(14)6-9(11)7-17/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFWEOIEXJJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2922057.png)

![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one](/img/structure/B2922067.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2922068.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)


